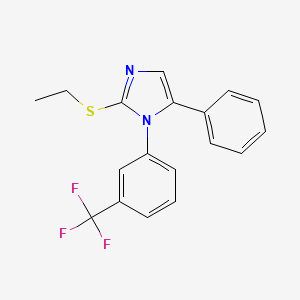

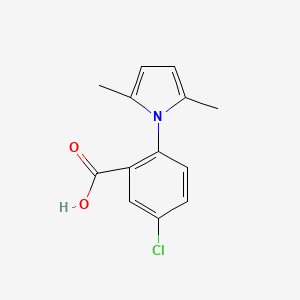

2-(ethylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

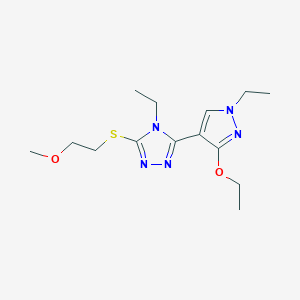

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, phenyl groups, and trifluoromethyl group would contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the imidazole ring is a site of potential reactivity due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and reactivity .Applications De Recherche Scientifique

Pharmacological Research

Imidazoles have been synthesized and tested for biological activity, revealing a clear structure-activity relationship. For example, the introduction of an ethyl chain on imidazole compounds has shown hormonal activity in estrogen receptor-positive cells, and modifications on phenolic rings have increased antiproliferative effects against human breast cancer cell lines, alongside inhibitory effects on cyclooxygenase enzymes (Wiglenda et al., 2005).

Material Science and Chemistry

Research on bisthienylethenes containing N,O-donor binding sites and imidazole demonstrates the synthesis of multifunctional mononuclear complexes with distinct photochromic behavior and slow magnetic relaxation, indicating potential applications in the development of materials with magnetic and photoresponsive properties (Cao et al., 2015).

Synthetic Chemistry

The synthesis of 1H-imidazoles and their derivatives is a significant area of research, with applications in creating new pharmaceuticals and materials. For instance, expedient synthesis methods have been developed for imidazole derivatives showing potential as alpha2-adrenergic agonists (Kudzma & Turnbull, 1991).

Electrocatalysis and Electrochemical Applications

Imidazole-based compounds have shown promise in catalysis and electrochemical applications, such as in the synthesis of mercury(II)-azoimine compounds with potential use in electrochemical sensors and devices (Chand et al., 2003).

Biochemistry and Molecular Biology

In the realm of enzyme inhibition, imidazole derivatives have been synthesized to act as inhibitors of cytochrome P-450, demonstrating the potential for therapeutic applications by influencing enzyme activity related to hormone synthesis and metabolism (Ahmed et al., 1995).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-ethylsulfanyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2S/c1-2-24-17-22-12-16(13-7-4-3-5-8-13)23(17)15-10-6-9-14(11-15)18(19,20)21/h3-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKSBTLKQUKWQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(tert-butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2692524.png)

![Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate](/img/structure/B2692525.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2692543.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide](/img/structure/B2692545.png)